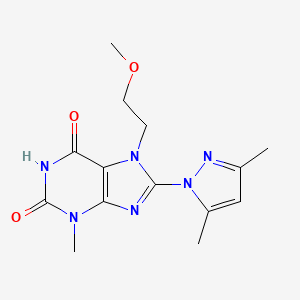

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

説明

This purine-dione derivative features a pyrazole substituent at the 8-position and a 2-methoxyethyl group at the 7-position (Figure 1). The molecular formula of the target compound is estimated as C₁₄H₁₈N₆O₃, with a theoretical molecular weight of 318.34 g/mol (calculated by adjusting substituents from the 7-(2-methylallyl) analog).

特性

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3/c1-8-7-9(2)20(17-8)13-15-11-10(19(13)5-6-23-4)12(21)16-14(22)18(11)3/h7H,5-6H2,1-4H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZGICYMTVWCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Attachment of the pyrazole ring to the purine core: The pyrazole ring is then attached to the purine core through nucleophilic substitution reactions, often using reagents like alkyl halides.

Introduction of the methoxyethyl group: The methoxyethyl group is introduced via alkylation reactions, typically using reagents like methoxyethyl chloride.

Final modifications: The final steps involve methylation and other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Biological Activities

Antitumor Activity: Research has indicated that purine derivatives can exhibit significant antitumor properties. The compound may interact with specific biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that certain structural modifications in purines enhance their cytotoxic effects against various cancer cell lines.

Antimicrobial Properties: The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of nucleic acid synthesis or disruption of cellular processes in microorganisms. This property makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects: There is growing interest in the neuroprotective potential of purine derivatives. Preliminary studies suggest that this compound may mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases.

Pharmaceutical Development

The compound's unique structure makes it a valuable lead compound for drug development. Its potential applications include:

- Cancer therapeutics: Targeting specific pathways involved in tumor growth.

- Infectious disease treatments: Developing new antibiotics or antivirals.

- Neurological disorders: Exploring its effects on neuroinflammation and oxidative stress.

Biochemical Research

The compound can be utilized in biochemical assays to study:

- Enzyme interactions: Investigating how it affects enzyme activity related to nucleotide metabolism.

- Cell signaling pathways: Understanding its role in cellular signaling mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms linked to disruption of DNA replication. |

| Study C | Neuroprotection | In vitro studies indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound. |

作用機序

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Substituent Effects at Position 7

The substituent at position 7 significantly influences physicochemical properties. A comparison with the 7-(2-methylallyl) analog (CAS: 1014072-87-7) is summarized below:

Key Observations :

Pyrazole Substituent at Position 8

Both compounds share a 3,5-dimethylpyrazole moiety at position 8. This substituent contributes to steric bulk and may influence binding interactions in biological systems.

生物活性

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 304.35 g/mol. Its structure includes a purine core modified with a pyrazole moiety and a methoxyethyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis.

- Antiviral Properties : Some derivatives of purines are known to interfere with viral replication processes.

The biological activity of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases such as PI3K and mTOR, which are critical in cancer cell signaling pathways.

- Nucleotide Analog : As a purine analog, it can be incorporated into nucleic acids during replication or transcription, leading to faulty protein synthesis.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, affecting apoptotic pathways.

Antitumor Activity

A study published in Molecular Cancer Therapeutics evaluated the effects of similar purine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to our target exhibited significant cytotoxicity against breast and lung cancer cells (IC50 values ranging from 5 to 15 µM) .

Anti-inflammatory Effects

In another investigation focused on inflammatory models, the compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory properties .

Antiviral Activity

Research highlighted in Journal of Virology reported that purine derivatives could inhibit viral replication in vitro. The mechanism was linked to interference with viral polymerases, suggesting that our compound might exhibit similar antiviral properties .

Data Table: Biological Activities and IC50 Values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。